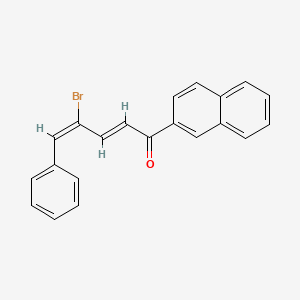

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

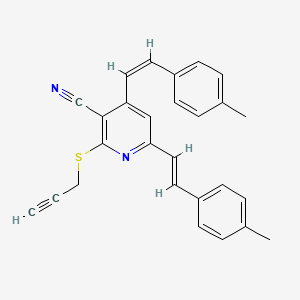

This compound has been synthesized using the Claisen-Schmidt condensation reaction . The Claisen-Schmidt reaction is a classic method for the synthesis of α,β-unsaturated carbonyl compounds.Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has been studied using single-crystal X-ray diffraction . The compound crystallizes in a monoclinic crystal system with centrosymmetric space group P2 1 /c .Physical And Chemical Properties Analysis

The compound has been studied for its nonlinear optical properties . The second harmonic generation (SHG) efficiency of the compound is 2.9 times that of urea for Nd-YAG laser operating at wavelength 1064 nm .Applications De Recherche Scientifique

- Application : DPNP has been synthesized as a novel organic crystal with a D-π-A-π-D structure. It exhibits second harmonic generation (SHG) efficiency 2.9 times that of urea for Nd-YAG lasers operating at 1064 nm. Additionally, it shows promising optical limiting properties at 532 nm wavelength .

- Application : DPNP has been successfully synthesized and characterized using single-crystal X-ray diffraction. Its orthorhombic crystallographic system with non-centrosymmetric space group P 212121 has been determined. This information aids in designing and optimizing NLO materials .

- Application : DPNP could serve as a novel MALDI matrix for analyzing various compounds, including lipids and phospholipids. Its proton affinity and other properties make it a potential candidate for this application .

Nonlinear Optical Materials

Crystal Growth and Structure Determination

Mass Spectrometry Matrix

Mécanisme D'action

Target of Action

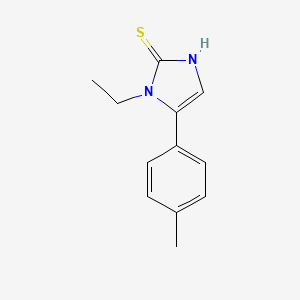

The primary target of this compound is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events. It acts via the formation of large multiprotein complexes and is involved in the deacetylation of SP proteins, SP1 and SP3, thereby regulating their function .

Biochemical Pathways

The compound’s interaction with HDAC1 affects various biochemical pathways. For instance, it can influence the transcriptional repression of circadian target genes, such as PER1, mediated by the large PER complex or CRY1 through histone deacetylation . It also plays a role in the deacetylation of ‘Lys-310’ in RELA, thereby inhibiting the transcriptional activity of NF-kappa-B .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to alterations in protein acetylation. This can lead to a variety of downstream effects, including changes in cell cycle progression, transcriptional regulation, and other cellular processes .

Propriétés

IUPAC Name |

(2E,4E)-4-bromo-1-naphthalen-2-yl-5-phenylpenta-2,4-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXPJNZPUGSFKT-VIWRHKKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C=C\C(=O)C2=CC3=CC=CC=C3C=C2)/Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)

![N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2445603.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)